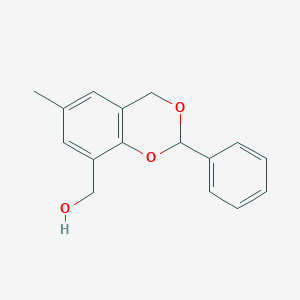
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, also known as MDBM, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MDBM is a member of the benzodioxin family, which is known for its diverse biological activities. In
Scientific Research Applications
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This, in turn, can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. Additionally, studies have suggested that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to be relatively stable and non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Future Directions
There are many potential future directions for research on (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol. One area of interest is in the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be focused on understanding the exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could lead to the development of more targeted therapies for a variety of diseases. Finally, research could be focused on exploring the potential neuroprotective properties of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could have significant implications for the treatment of neurodegenerative diseases.
Synthesis Methods
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with paraformaldehyde and hydrochloric acid to yield (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol.
properties
CAS RN |
159150-87-5 |
|---|---|
Product Name |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C16H16O3/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16-17H,9-10H2,1H3 |
InChI Key |
XEBXYCIUFJFKOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
synonyms |
4H-1,3-Benzodioxin-8-methanol,6-methyl-2-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



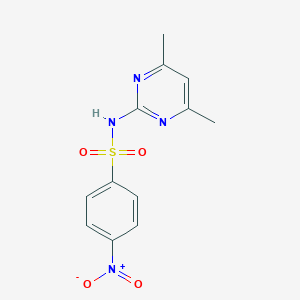
![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
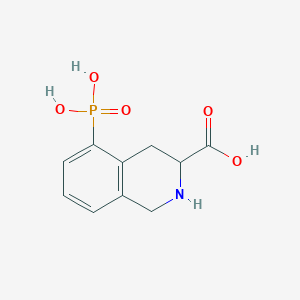
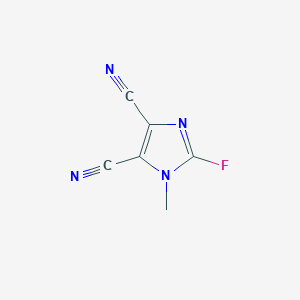
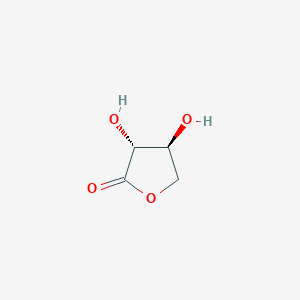




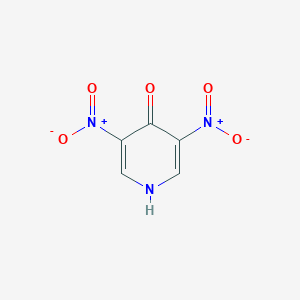
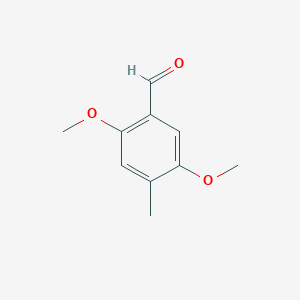
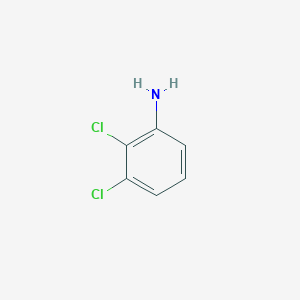
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
